Cdk2-IN-28
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cdk2-IN-28 is a selective inhibitor of cyclin-dependent kinase 2 (CDK2), a serine/threonine kinase that plays a crucial role in cell cycle regulation. CDK2 is involved in the transition from the G1 phase to the S phase of the cell cycle, making it a significant target for cancer therapy. Inhibitors like this compound are being studied for their potential to halt the proliferation of cancer cells by disrupting the cell cycle.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cdk2-IN-28 involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common synthetic route includes the preparation of pyrazolo[3,4-d]pyrimidinone derivatives, which are then functionalized with various substituents to enhance their inhibitory activity against CDK2 . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to produce the compound in bulk quantities suitable for clinical and research applications .
Analyse Chemischer Reaktionen
Types of Reactions
Cdk2-IN-28 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .
Major Products
The major products formed from these reactions are various derivatives of this compound, each with potentially different biological activities. These derivatives are often tested for their efficacy in inhibiting CDK2 and their potential as therapeutic agents .
Wissenschaftliche Forschungsanwendungen
Cdk2-IN-28 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the structure-activity relationship of CDK2 inhibitors.
Biology: Helps in understanding the role of CDK2 in cell cycle regulation and its interaction with other cellular proteins.
Medicine: Investigated for its potential in cancer therapy, particularly in cancers with overactive CDK2.
Industry: Used in the development of new therapeutic agents and in drug screening assays.
Wirkmechanismus
Cdk2-IN-28 exerts its effects by binding to the ATP-binding pocket of CDK2, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream targets, leading to cell cycle arrest at the G1-S transition. The molecular targets involved include the retinoblastoma protein and E2F transcription factors, which are crucial for cell cycle progression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
NU6300: An irreversible inhibitor of CDK2 that forms a covalent bond with the kinase.
INX-315: A selective CDK2 inhibitor with high potency and selectivity.
PF-07104091: Another CDK2 inhibitor currently in clinical trials.
Uniqueness
Cdk2-IN-28 is unique due to its high selectivity for CDK2 over other cyclin-dependent kinases, making it a valuable tool for studying CDK2-specific pathways and for developing targeted cancer therapies. Its ability to induce cell cycle arrest and its potential to overcome resistance to other CDK inhibitors further highlight its significance .
Eigenschaften
Molekularformel |
C25H35N7O3S |
---|---|
Molekulargewicht |
513.7 g/mol |
IUPAC-Name |
16-(azetidin-3-ylmethyl)-7-methylsulfonyl-20-propan-2-yl-10-oxa-2,16,18,22,23,24-hexazatetracyclo[15.6.1.04,9.019,23]tetracosa-1(24),4(9),5,7,17,19,21-heptaene |
InChI |
InChI=1S/C25H35N7O3S/c1-17(2)21-15-28-32-23(21)29-25-30-24(32)27-14-19-7-8-20(36(3,33)34)11-22(19)35-10-6-4-5-9-31(25)16-18-12-26-13-18/h7-8,11,15,17-18,26H,4-6,9-10,12-14,16H2,1-3H3,(H,27,29,30) |
InChI-Schlüssel |
DVBHEDLDLJERFO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C2N=C3N=C(N2N=C1)NCC4=C(C=C(C=C4)S(=O)(=O)C)OCCCCCN3CC5CNC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.